![molecular formula C15H18N2O4 B2529407 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide CAS No. 2034601-45-9](/img/structure/B2529407.png)
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide
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Description
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide, also known as BEO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BEO is a selective antagonist of the serotonin 5-HT2B receptor, which plays a crucial role in various physiological processes.
Scientific Research Applications
Antimicrobial Activity
The synthesis of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, along with their corresponding ketoximes and thiosemicarbazones, has been reported. These compounds were tested against eight different microorganisms, demonstrating activity against some of the species studied . The antimicrobial potential of this compound makes it relevant for drug development and combating infections.
Photochemical Energy Storage
The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes, which can split cyclobutane-type pyrimidine dimers in UV-damaged DNA, has implications for photochemical energy storage. The benzofuran ring system plays a role in this process, making compounds like N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide interesting candidates for energy-related applications .
Medicinal Chemistry
Benzofuran derivatives appear in many medicinally important compounds. Benzofuran neolignans and nor-neolignans, found in various plants, exhibit insecticidal, fungicidal, antimicrobial, and antioxidant properties. The synthesis of derivatives containing benzofuran groups could lead to novel drugs with diverse biological activities .
Cancer Research
While specific studies on N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide are limited, related benzofuran derivatives have been investigated. For instance, hybrid derivatives containing benzofuran and quinazolinone moieties were tested against human breast cancer cells. These studies explore the potential of benzofuran-based compounds in cancer therapy .
Chemical Biology
Understanding the reactivity and behavior of benzofuran derivatives contributes to chemical biology. Researchers study their interactions with enzymes, receptors, and cellular pathways. N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide may play a role in modulating biological processes .
properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-16-13(18)14(19)17-9-15(2,20)12-8-10-6-4-5-7-11(10)21-12/h4-8,20H,3,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZHXMGPERJBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide |
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